molecular formula C7H11N3O2 B2531462 Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-98-8

Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate

Cat. No. B2531462
CAS RN: 2247206-98-8
M. Wt: 169.184
InChI Key: HMEIXLDZGQAAQC-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical and pharmaceutical research. This compound is known for its ability to selectively inhibit enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of methyl 2-[(2-methylpyrazol-3-yl)amino]acetate involves the selective inhibition of specific enzymes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition can lead to a variety of physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-[(2-methylpyrazol-3-yl)amino]acetate are dependent on the specific enzyme being targeted. Inhibition of certain enzymes can lead to a decrease in cell proliferation, while inhibition of others can lead to an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(2-methylpyrazol-3-yl)amino]acetate in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving methyl 2-[(2-methylpyrazol-3-yl)amino]acetate. One area of interest is in the development of new cancer therapies that target specific enzymes. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory disorders and metabolic diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.

Synthesis Methods

Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate can be synthesized using a variety of methods, including the reaction of 2-methylpyrazole with chloroacetic acid and subsequent methylation. Other methods involve the use of alternative reagents and catalysts, such as triethylamine and acetic anhydride.

Scientific Research Applications

Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate has been extensively studied for its potential applications in medical and pharmaceutical research. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to selectively inhibit enzymes that are overexpressed in cancer cells, making it a potential candidate for targeted cancer therapy.

properties

IUPAC Name

methyl 2-[(2-methylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-6(3-4-9-10)8-5-7(11)12-2/h3-4,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIXLDZGQAAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-methyl-1H-pyrazol-5-yl)glycinate

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